Timolol EP Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timolol maleate ester is a non-selective beta-adrenergic receptor antagonist, commonly used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is also used in tablet form to treat hypertension and prevent migraine headaches . Timolol maleate ester works by blocking beta-adrenergic receptors, which reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Timolol maleate ester is synthesized through a multi-step process. The synthesis typically involves the reaction of timolol base with maleic acid to form the maleate ester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of timolol maleate ester involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Timolol maleate ester undergoes various chemical reactions, including:
Substitution: Timolol maleate ester can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Timolol maleate ester has a wide range of scientific research applications:
Mechanism of Action
Timolol maleate ester exerts its effects by blocking beta-adrenergic receptors in the eye and other tissues . By inhibiting these receptors, it reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent reduction in aqueous humor formation .
Comparison with Similar Compounds
Timolol maleate ester is compared with other beta-adrenergic receptor antagonists such as:
Betaxolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of glaucoma.
Levobunolol: A non-selective beta-adrenergic receptor antagonist similar to timolol maleate ester, used for reducing intraocular pressure.
Latanoprost: A prostaglandin analog used to lower intraocular pressure by increasing the outflow of aqueous humor.
Uniqueness
Timolol maleate ester is unique in its dual action of reducing intraocular pressure and treating systemic conditions such as hypertension and migraines . Its non-selective nature allows it to target both beta-1 and beta-2 adrenergic receptors, providing a broad range of therapeutic effects .
Properties
IUPAC Name |
4-[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAXRFZDNBKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.